molecular formula C12H5Cl5 B150634 2,2',3,5',6-Pentachlorobiphenyl CAS No. 38379-99-6

2,2',3,5',6-Pentachlorobiphenyl

Cat. No. B150634
CAS RN: 38379-99-6
M. Wt: 326.4 g/mol
InChI Key: GXNNLIMMEXHBKV-UHFFFAOYSA-N
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Description

2,2',3,5',6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) with chlorine atoms substituted at the 2, 2', 3, 5', and 6 positions of the biphenyl structure. PCBs are a group of synthetic organic chemicals that contain 209 possible congeners, each with a different degree of chlorination on the biphenyl rings. The specific arrangement and number of chlorine atoms can significantly influence the physical and chemical properties, as well as the biological effects, of these compounds .

Synthesis Analysis

The synthesis of various chlorinated biphenyls, including pentachlorobiphenyls, has been described using 14C-labelled anilines as starting materials. These anilines undergo acetylation, chlorination, and deacetylation, followed by coupling with benzene or chlorobenzene to yield the desired biphenyls. The synthesis process is carefully designed to introduce chlorine atoms at specific positions on the phenyl rings. The structures of the synthesized compounds are confirmed by comparison with authentic samples .

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls, including this compound, is characterized by two benzene rings connected by a single bond, allowing for rotation about the axis. The presence of chlorine atoms influences the overall geometry of the molecule, potentially affecting the dihedral angle between the two benzene rings and the planarity of the molecule. The exact structure and conformation of these molecules can be determined through methods such as X-ray crystallography .

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative transformations that lead to the formation of arene oxides. These reactions are significant as they can lead to the formation of metabolites with different biological activities. For instance, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl involves a sequence of reactions, including decarboxylative eliminations .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs like this compound are influenced by the degree of chlorination and the positions of the chlorine atoms. These properties include solubility, melting point, vapor pressure, and chemical stability. The presence of chlorine atoms can also affect the molecule's ability to participate in hydrogen bonding and π-π stacking interactions, which are relevant for the compound's environmental persistence and bioaccumulation potential .

Relevant Case Studies

One study demonstrated the specific accumulation of certain pentachlorobiphenyls, including this compound, in the lung parenchyma of mice. This finding suggests a structure-dependent tissue localization, which is important for understanding the environmental and health impacts of PCBs . Another study investigated the inhibition of fetal cleft palate and immunotoxicity induced by a different pentachlorobiphenyl congener in mice, highlighting the biological effects and potential risks associated with PCB exposure .

Scientific Research Applications

1. Tissue Localization and Persistence in Mice Research on mice injected with various polychlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, showed specific accumulation in the lung parenchyma. This indicates a unique structure-dependent localization in the lung tissue, highlighting the importance of understanding structure-activity relationships in vivo metabolism (Brandt, Mohammed, & Slanina, 1981).

2. Synthesis and Structural Analysis A study focusing on the synthesis of various chlorinated biphenyls, including this compound, from labeled anilines, aimed at understanding the chemical structures of these compounds. This research is crucial for the development of analytical techniques and environmental monitoring of these substances (Bergman & Wachtmeister, 1977).

3. Effect on Calcium Regulation A study investigated how this compound affects calcium transport in muscle tissues. The research revealed that this compound alters microsomal Ca2+ transport by interacting with the ryanodine receptor, which may have toxicological relevance (Wong & Pessah, 1996).

4. Reductive Dechlorination Studies Studies on the reductive dechlorination of polychlorinated biphenyls, including this compound, showed that vitamin B12 and bimetallic catalysts can effectively degrade these compounds. This research is significant for understanding and developing methods for environmental remediation of PCB contamination (Assaf-Anid, Nies, & Vogel, 1992); (He et al., 2009).

5. Ecotoxicological Impacts and Mitigation Research on the impact of this compound on environmental and biological systems, including its embryotoxicity and immunotoxicity in animal models, provides insights into the ecological and health risks associated with PCB exposure. Studies also explore the antagonistic interactions of different PCB congeners, which are crucial for risk assessment and environmental management (Zhao et al., 1997).

Mechanism of Action

Target of Action

2,2’,3,5’,6-Pentachlorobiphenyl, also known as PCB-95, is a chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), primarily targeting the developing brain . It has been found to interact with Ryanodine Receptors (RyRs) in neurons . These receptors play a crucial role in calcium signaling, which is essential for various cellular processes, including neuronal development and function .

Mode of Action

PCB-95 interacts with its targets, the RyRs, leading to increased spontaneous calcium oscillations in neurons . This modification of RyR function alters calcium signaling within the neuron . Additionally, PCB-95 is metabolized into hydroxylated PCBs (OH-PCBs) in organisms . The major metabolite has been identified as 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95) .

Biochemical Pathways

The exposure to PCB-95 leads to upregulation of antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx . This suggests that PCB-95 exposure triggers oxidative stress, prompting the organism to increase the production of antioxidant proteins to counteract this effect . Furthermore, PCB-95 can interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine .

Pharmacokinetics

PCB-95 is a highly lipophilic compound, allowing it to cross the blood-brain barrier and enter the brain . This property contributes to its bioavailability and its ability to accumulate in brain tissue . .

Result of Action

The exposure to PCB-95 contributes to developmental neurotoxicity in early developing organisms . It leads to a dose-dependent reduction of brain sizes with increased brain cell death . Moreover, the metabolite 4’-OH-PCB95 is formed atropselectively, suggesting that the enantiomeric composition of PCB-95 and its metabolites may influence the toxic effects .

Action Environment

PCB-95 is an environmentally relevant pollutant. Its persistence in the environment and its ability to bioaccumulate pose risks associated with enantioselective enrichment of PCB-95 . Environmental factors such as the presence of other pollutants and the specific characteristics of the exposure scenario (e.g., duration, concentration) can influence the action, efficacy, and stability of PCB-95 .

Safety and Hazards

Exposure to PCB-95 requires immediate removal of any clothing soiled by the product . Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is necessary . In case of irregular breathing or respiratory arrest, artificial respiration should be provided .

Future Directions

Understanding enantioselective toxic effects for PCB-95 is in its infancy . Future research could focus on the exposure to PCB-95 and its contribution to developmental neurotoxicity in early developing organisms .

properties

IUPAC Name

1,2,4-trichloro-3-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-8(14)7(5-6)11-9(15)3-4-10(16)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNNLIMMEXHBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038301
Record name 2,2',3,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38379-99-6
Record name PCB 95
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38379-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,5',6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038379996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5',6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5',6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YO8J06WCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: PCB 95 exhibits high potency and efficacy towards ryanodine receptors (RyRs), particularly the RyR1 isoform. [] These receptors are calcium (Ca2+) channels crucial for regulating intracellular Ca2+ signaling. [, , ] PCB 95 enhances the binding of ryanodine, a plant alkaloid, to its receptor site on RyRs, leading to prolonged channel opening and increased Ca2+ release from intracellular stores. [, ] This disruption of Ca2+ homeostasis has profound effects on neuronal activity, impacting dendritic growth, synaptic plasticity, and potentially contributing to neurodevelopmental disorders. [, ]

ANone: PCB 95 has the following structural characteristics:

  • Spectroscopic Data: PCB 95 is chiral due to its ortho-substitution pattern, resulting in two atropisomers. Enantiomeric separation and characterization are achieved using techniques like chiral-column HPLC and circular dichroism spectroscopy. []

A: PCB 95 is a persistent organic pollutant that bioaccumulates in the environment, particularly in aquatic ecosystems. [, ] Its degradation is slow, and it can undergo long-range transport, leading to widespread contamination. [] PCB 95 is known to biomagnify in food webs, posing risks to wildlife and human health. [] Research using poplar plants as a model system indicates that PCB 95 can be absorbed and translocated within the plant tissues, with evidence of enantioselective biotransformation. [] This suggests the potential for phytoremediation strategies to mitigate PCB 95 contamination. [, ]

A: PCB 95 is a developmental neurotoxicant, with exposure linked to adverse neurodevelopmental outcomes. [, ] Studies in rodents have shown that PCB 95 can disrupt neuronal signaling pathways, impair cognitive function, and alter locomotor activity. [, ] PCB 95 can be metabolized into hydroxylated metabolites (OH-PCBs), some of which exhibit enantiomeric enrichment and may contribute to its neurotoxic effects. [, , ] Notably, PCB 95 has been shown to affect RyR function and Ca2+ signaling in the developing brain, potentially contributing to neurodevelopmental disorders. [, ]

A: The ortho-substitution pattern of chlorine atoms in PCB 95 is crucial for its activity. [, ] This structural feature is essential for its interaction with RyRs and subsequent disruption of Ca2+ signaling. [, ] Studies comparing PCB 95 with congeners lacking ortho-substitution, such as 3,3',4,4',5-pentachlorobiphenyl (PCB 99), have demonstrated the importance of this structural motif for RyR-mediated effects. [, ] Additionally, the chiral nature of PCB 95 results in enantioselective interactions with biological targets. [, ] For instance, the aR-enantiomer of PCB 95 exhibits higher potency towards RyR1 compared to the aS-enantiomer, highlighting the significance of stereochemistry in its biological activity. [, ]

ANone: A range of in vitro and in vivo models are employed to investigate the toxicological effects of PCB 95.

  • In vitro studies: These commonly utilize primary neuronal cultures or cell lines to assess PCB 95's effects on neuronal viability, dendritic morphology, and calcium signaling. [, , ] Recombinant cell bioassays employing reporter gene systems have also been developed to evaluate PCB 95's estrogenic and anti-estrogenic properties. []
  • In vivo studies: Rodent models are frequently used to investigate the developmental neurotoxicity of PCB 95. [, , ] These studies often involve exposing pregnant dams to PCB 95 and assessing offspring for neurobehavioral and neurochemical alterations. [, , ] Zebrafish have emerged as a valuable model organism for studying PCB 95 toxicity due to their transparent embryos and well-characterized developmental stages. [, ] Zebrafish embryos exposed to PCB 95 exhibit developmental malformations, reduced survival rates, and altered behavior, providing insights into the mechanisms underlying PCB 95-induced developmental toxicity. [, ]

A: Various analytical techniques are employed to detect and quantify PCB 95 in environmental and biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for separating and identifying PCB congeners, including PCB 95. [, ] For enantioselective analysis, multidimensional gas chromatography (MDGC) with achiral-chiral column combinations and electron capture detection (ECD) or mass spectrometry (MS) is employed. [, ] These techniques allow researchers to determine the enantiomeric ratios of PCB 95, providing insights into its atropselective metabolism and potential differences in the toxicity of individual enantiomers. []

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